molecular formula C7H3BrFNaO2 B15177167 sodium;2-bromo-5-fluorobenzoate CAS No. 1938142-14-3

sodium;2-bromo-5-fluorobenzoate

Cat. No.: B15177167
CAS No.: 1938142-14-3
M. Wt: 240.99 g/mol
InChI Key: POYCQBCYHLNXKS-UHFFFAOYSA-M
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Description

Sodium 2-bromo-5-fluorobenzoate is a halogenated aromatic carboxylate salt derived from 2-bromo-5-fluorobenzoic acid. The sodium salt form enhances water solubility, making it suitable for reactions requiring polar solvents. Its synthesis likely involves saponification of ester precursors (e.g., methyl or ethyl esters) followed by neutralization with sodium hydroxide .

Properties

CAS No.

1938142-14-3

Molecular Formula

C7H3BrFNaO2

Molecular Weight

240.99 g/mol

IUPAC Name

sodium;2-bromo-5-fluorobenzoate

InChI

InChI=1S/C7H4BrFO2.Na/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1

InChI Key

POYCQBCYHLNXKS-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)[O-])Br.[Na+]

Origin of Product

United States

Scientific Research Applications

Chemistry: Sodium;2-bromo-5-fluorobenzoate is used as a reagent in organic synthesis, particularly in the preparation of complex molecules. Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Molecular Targets and Pathways:

  • Enzyme Inhibition: this compound can act as an inhibitor for certain enzymes, affecting metabolic pathways.

  • Receptor Binding: The compound may bind to specific receptors, influencing cellular responses.

Mechanism of Action

  • Inhibition: The compound inhibits enzyme activity by binding to the active site, preventing substrate interaction.

  • Binding: It interacts with receptors, triggering or blocking signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Substituents CAS Number Molecular Weight Key Properties/Applications
Sodium 2-bromo-5-fluorobenzoate C₇H₃BrFNaO₂ -Br (C2), -F (C5), -COO⁻Na⁺ Not Provided ~237.0 (calc.) High solubility, cross-coupling reagent
Sodium 2-chloro-5-fluorobenzoate C₇H₃ClFNaO₂ -Cl (C2), -F (C5), -COO⁻Na⁺ 394-30-9 174.56 ≥98% purity (HPLC), pharmaceutical intermediate
Methyl 2-bromo-5-fluorobenzoate C₈H₆BrFO₂ -Br (C2), -F (C5), -COOCH₃ CID 138875 233.03 Lipophilic ester; Suzuki-Miyaura precursor
2-Bromo-5-fluoro-4-methylbenzoic acid C₈H₆BrFO₂ -Br (C2), -F (C5), -CH₃ (C4) 394-28-5 233.04 Similarity score: 0.94 (structural analog)

Key Observations :

  • Halogen Effects : Bromine (atomic radius 1.85 Å) imparts greater steric hindrance and polarizability compared to chlorine (atomic radius 0.99 Å), influencing reaction kinetics in cross-coupling reactions .
  • Solubility : Sodium salts exhibit superior aqueous solubility (critical for biological assays) versus ester or acid forms .

Physicochemical Properties

  • Thermal Stability : Sodium benzoate derivatives (e.g., sodium 4-methoxybenzoate) decompose above 200°C, suggesting sodium 2-bromo-5-fluorobenzoate has comparable thermal resilience .
  • Acidity : The electron-withdrawing -Br and -F groups lower the pKa of the parent acid (~2.5–3.0), enhancing carboxylate stability in basic conditions .

Comparative Challenges

  • Synthesis Complexity : Brominated analogs require palladium-catalyzed halogenation (e.g., Na₂S₂O₈ and Pd(OAc)₂ in dichloroethane), which is costlier than chlorination .
  • Purification : Bromine’s bulkiness complicates crystallization compared to smaller halogens like chlorine .

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